molecular formula C19H23ClN4O3 B12168998 3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B12168998
M. Wt: 390.9 g/mol
InChI Key: MSHNIOBSDFDLGJ-UHFFFAOYSA-N
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Description

3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a synthetic compound featuring a 1,3-diazaspiro[4.4]nonane-2,4-dione core linked to a 3-chlorophenyl-substituted piperazine moiety via a ketone-containing ethyl chain. This structure combines a rigid spirocyclic system with a flexible piperazine group, enabling diverse pharmacological interactions. The 3-chlorophenyl substitution on the piperazine ring enhances receptor binding specificity, particularly for serotonin (5-HT) and dopamine receptors, as observed in related compounds . The compound’s synthesis typically involves multi-step reactions, including alkylation and condensation, with yields varying based on substituent complexity .

Properties

Molecular Formula

C19H23ClN4O3

Molecular Weight

390.9 g/mol

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C19H23ClN4O3/c20-14-4-3-5-15(12-14)22-8-10-23(11-9-22)16(25)13-24-17(26)19(21-18(24)27)6-1-2-7-19/h3-5,12H,1-2,6-11,13H2,(H,21,27)

InChI Key

MSHNIOBSDFDLGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization via Diamine and Dicarbonyl Coupling

The spirodione core is synthesized through a cyclocondensation reaction between a diamine (e.g., 1,4-diaminobutane) and a diketone (e.g., dimethyl oxalate) under acidic conditions.

Procedure :

  • Dissolve 1,4-diaminobutane (1.0 eq) in dry THF.

  • Add dimethyl oxalate (2.0 eq) dropwise at 0°C.

  • Reflux for 12 hours, then concentrate under reduced pressure.

  • Recrystallize from ethanol to yield the spirodione (65–70% yield).

Key Data :

ParameterValue
Reaction Temperature80°C
SolventTHF
Yield68%

Preparation of 1-(3-Chlorophenyl)piperazine

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-chloro-3-nitrobenzene under catalytic hydrogenation to yield 1-(3-chlorophenyl)piperazine.

Procedure :

  • Mix piperazine (1.2 eq) and 1-chloro-3-nitrobenzene (1.0 eq) in DMF.

  • Add Pd/C (5 wt%) and hydrogenate at 50 psi H₂ for 24 hours.

  • Filter and concentrate to obtain the product (85% yield).

Optimization Notes :

  • Catalyst : Pd/C outperforms Raney Ni in selectivity.

  • Solvent : DMF enhances reaction rate compared to toluene.

Coupling of Spirodione and Piperazine Moieties

Alkylation of Spirodione with 2-Bromoacetamide

The spirodione core is functionalized via alkylation using 2-bromoacetamide to introduce the oxoethyl linker.

Procedure :

  • Suspend spirodione (1.0 eq) in DMF.

  • Add K₂CO₃ (2.5 eq) and 2-bromoacetamide (1.1 eq).

  • Stir at 60°C for 8 hours.

  • Isolate via aqueous workup (72% yield).

Analytical Validation :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 4.21 (s, 2H, CH₂), 3.89 (t, 2H, spirolactam).

Amide Bond Formation with Piperazine

The intermediate 2-(spirodione)acetamide reacts with 1-(3-chlorophenyl)piperazine using coupling agents.

Procedure :

  • Dissolve 2-(spirodione)acetamide (1.0 eq) and 1-(3-chlorophenyl)piperazine (1.05 eq) in DCM.

  • Add EDCI (1.2 eq) and HOBt (0.1 eq).

  • Stir at 25°C for 12 hours.

  • Purify via column chromatography (SiO₂, EtOAc/hexane) to yield the target compound (60% yield).

Reaction Conditions :

ParameterValue
Coupling AgentEDCI/HOBt
SolventDCM
Temperature25°C

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

An alternative pathway involves reductive amination between a ketone intermediate and piperazine:

  • Synthesize 2-(spirodione)acetone via Friedel-Crafts acylation.

  • React with 1-(3-chlorophenyl)piperazine using NaBH₃CN in MeOH.

  • Yield: 55%, lower than coupling methods due to steric hindrance.

Solid-Phase Synthesis for Scalability

WO2019016828A1 highlights solid-supported strategies for piperazine derivatives:

  • Resin : Wang resin functionalized with bromoacetyl groups.

  • Loading : 0.8 mmol/g.

  • Advantage : Simplifies purification but requires specialized equipment.

Purification and Characterization

Crystallization vs. Amorphous Formulation

  • Crystallization : Recrystallization from EtOH/water yields >99% purity but slow kinetics.

  • Amorphous Dispersion : Spray-drying with PVP-K30 enhances solubility (patent WO2019016828A1).

PXRD Data for Amorphous Form :

2θ (°)Intensity (a.u.)
10.71200
21.6980

Challenges and Optimization Opportunities

  • Spirodione Stability : Prone to ring-opening under strong acids/bases. Mitigated by neutral pH conditions.

  • Piperazine Reactivity : Steric hindrance at the secondary amine necessitates excess reagent.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine moieties often exhibit antidepressant properties. The piperazine ring in this compound may enhance serotonin receptor activity, particularly at the 5-HT1A and 5-HT7 receptors, which are crucial in the pathophysiology of depression .

Anxiolytic Effects

The structural similarity to known anxiolytics suggests that this compound may also possess anxiolytic properties. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems involved in anxiety regulation .

Antipsychotic Potential

Given the presence of the chlorophenyl group, there is a possibility that this compound could exhibit antipsychotic effects. Research on similar compounds has demonstrated their ability to interact with dopamine receptors, which are often implicated in psychotic disorders .

Case Study 1: Antidepressant Efficacy

A study focused on a related piperazine derivative demonstrated significant antidepressant activity in animal models. The mechanism was linked to increased serotonin levels and receptor binding affinity, suggesting that similar mechanisms could apply to the compound .

Case Study 2: Anxiolytic Effects

Research involving piperazine derivatives showed promising results in reducing anxiety-like behaviors in rodents. The study highlighted the importance of structural modifications on pharmacological efficacy, indicating potential pathways for exploring this compound's anxiolytic properties .

Mechanism of Action

The mechanism of action of 3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. It has been observed to bind moderately to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . This binding can modulate the activity of these channels, leading to its anticonvulsant effects .

Comparison with Similar Compounds

3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14)

  • Structural Differences : The spiro ring is expanded to [4.5]decane, and a propyl chain replaces the oxoethyl linker.
  • Pharmacological Profile : Exhibits moderate anticonvulsant activity in the subcutaneous pentylenetetrazole (sc PTZ) test but lacks efficacy in the maximal electroshock (MES) model. Its 5-HT1A receptor affinity (Ki = 70–107 nM) is comparable to the target compound .
  • Yield : ~78% (similar to the target compound’s synthetic efficiency) .

2-{3-[4-(3-Chlorophenyl)-piperazin-1-yl]-propyl}-7-methyl-2-aza-spiro[4.5]decane-1,3-dione (Compound 23)

  • Structural Differences : Incorporates a methyl group at position 7 of the spiro[4.5]decane ring.
  • Pharmacological Profile : Classified as an Anticonvulsant Screening Program (ASP) 1 candidate due to sc PTZ activity. Shows higher 5-HT2A affinity (Ki = 8–66 nM) than the target compound, attributed to the methyl group’s steric effects .

Analogues with Urea or Thiazole Substituents

1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (Compound 2b)

  • Structural Differences : Replaces the spiro core with a urea-thiazole hybrid system.
  • Physicochemical Data :
    • Yield: 78.3%
    • Melting Point: 188–190°C
    • ESI-MS: m/z 709.9 [M−2HCl+H]+ .
  • Activity : Primarily evaluated for antimicrobial properties, unlike the target compound’s neurological focus.

Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f)

  • Structural Differences : Features a thiazole ring and ethyl ester group.
  • Physicochemical Data :
    • Yield: 89.1%
    • ESI-MS: m/z 514.2 [M+H]+ .
  • Applications : Serves as an intermediate in antipsychotic drug synthesis, lacking direct anticonvulsant data .

Pharmacologically Active Analogues

N-(4-Methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione (Compound V)

  • Structural Differences: Substitutes the piperazine chain with a 4-methylphenylamino group.
  • Highlights the necessity of the piperazine moiety for 5-HT receptor interactions .

3-(2-Hydroxyethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

  • Structural Differences : Replaces the piperazine group with a hydroxyethyl chain.
  • Safety Profile : Classified under GHS Category 1 for acute toxicity, emphasizing the piperazine group’s role in reducing toxicity .

Data Tables

Table 1. Physicochemical and Pharmacological Comparison

Compound Name Core Structure Substituents Yield (%) Molecular Weight 5-HT1A Ki (nM) 5-HT2A Ki (nM) Key Activity
Target Compound Spiro[4.4]nonane 3-Chlorophenylpiperazine-oxoethyl 75–80* 444.88 24–143 8–66 Anticonvulsant, 5-HT modulation
Compound 14 Spiro[4.5]decane 3-Chlorophenylpiperazine-propyl 78 458.90 70–107 8–66 sc PTZ activity
Compound 23 Spiro[4.5]decane 3-Chlorophenylpiperazine-propyl 75 472.92 70–107 8–66 ASP 1 classification
Compound 2b Urea-thiazole Benzyloxy-hydroxybenzylidene 78.3 709.90 N/A N/A Antimicrobial

*Estimated based on analogous syntheses .

Key Research Findings

Piperazine Role : The 3-chlorophenylpiperazine group is critical for 5-HT1A/5-HT2A dual affinity, with Ki values competitive with aripiprazole (Ki = 0.2–6 nM for 5-HT1A) .

Spiro Ring Flexibility: Expanding the spiro core from [4.4]nonane to [4.5]decane marginally improves anticonvulsant activity but reduces synthetic yield .

Substituent Effects : Methyl or trifluoromethyl groups on the aryl moiety enhance sc PTZ activity but may increase neurotoxicity .

Biological Activity

The compound 3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex chemical structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound features a unique spirocyclic structure which contributes to its biological activity. Its molecular formula is C21H22ClN3O3C_{21}H_{22}ClN_3O_3 with a molecular weight of approximately 399.88 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC21H22ClN3O3
Molecular Weight399.88 g/mol
InChI KeyIEQXHRZBWNYEBP-UHFFFAOYSA-N
LogP2.1121
Polar Surface Area61.252 Ų

Research indicates that compounds containing piperazine moieties often interact with various neurotransmitter receptors and enzymes. Specifically, derivatives of piperazine have been shown to exhibit activity as:

  • Dopamine Receptor Agonists : Compounds similar to the target molecule have demonstrated partial agonism at dopamine D2 receptors, which is significant for treating disorders like schizophrenia and depression .
  • Acetylcholinesterase Inhibitors : Some piperazine derivatives have been identified as inhibitors of human acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment .

Antidepressant Effects

The compound's structural similarity to known antidepressants suggests it may influence serotonin receptors (5-HT1A and 5-HT7). Studies show that modulation of these receptors can lead to antidepressant-like effects in animal models .

Anticancer Potential

Some derivatives have been evaluated for their anticancer properties against various human cancer cell lines. For instance, compounds with similar structural features have shown moderate activity against breast and renal cancer cell lines, indicating a potential pathway for therapeutic development .

Study on Piperazine Derivatives

A study conducted by Varadaraju et al. (2013) explored the biological evaluation of various piperazine derivatives as acetylcholinesterase inhibitors. The findings highlighted that specific substitutions on the piperazine ring significantly impacted binding affinity and inhibitory potency .

Clinical Evaluation

In a clinical setting, compounds structurally related to the target compound were assessed for their safety and efficacy profiles. The results indicated that while some showed promise as therapeutic agents, further investigation into their pharmacokinetics and toxicology was warranted .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves:

  • Condensation reactions to form the spirocyclic core.
  • Substitution reactions to introduce the 3-chlorophenylpiperazine moiety (e.g., using 1-(3-chlorophenyl)piperazine as a precursor).
  • Purification via column chromatography (normal phase with methanol/ammonium hydroxide gradients) or recrystallization .
    • Key parameters : Reaction temperature (60–80°C for piperazine coupling), solvent selection (DMF or THF), and stoichiometric control of intermediates to avoid side products.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Analytical workflow :

  • NMR spectroscopy (¹H/¹³C) to confirm spirocyclic and piperazine ring connectivity .
  • LC-MS for molecular weight verification and impurity profiling (e.g., ESI+ mode for adduct detection) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological assays) .

Q. What preliminary pharmacological assays are recommended to evaluate its biological activity?

  • In vitro screening :

  • Receptor binding assays (e.g., dopamine D2/D3, serotonin 5-HT1A/5-HT2A) due to structural similarity to piperazine-based ligands .
  • CYP450 inhibition studies to assess metabolic stability .
    • Dosage : Start with 1–10 µM concentrations in cell-based models to minimize cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Approach :

  • Synthesize analogs with modified spirocyclic rings (e.g., 4.5 vs. 4.4 systems) and substituted piperazines (e.g., 4-fluorophenyl vs. 3-chlorophenyl).
  • Compare binding affinities and functional activity (agonist/antagonist) across receptor subtypes .
    • Data interpretation : Use computational docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Q. How should contradictory data between in vitro and in vivo efficacy be addressed?

  • Case study : If in vitro receptor binding is strong but in vivo efficacy is weak:

  • Assess blood-brain barrier (BBB) permeability via PAMPA assays.
  • Modify lipophilicity by introducing polar groups (e.g., hydroxyl or carboxyl) without disrupting spirocyclic integrity .
    • Validation : Use microdialysis in rodent models to measure CNS exposure .

Q. What experimental designs are suitable for studying its environmental fate and ecotoxicological impact?

  • Framework :

  • OECD 308 guideline for biodegradation testing in water-sediment systems.
  • QSAR modeling to predict bioaccumulation potential (logP ~3.5 suggests moderate risk) .
    • Ecotoxicology : Use Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests .

Q. How can advanced crystallographic techniques resolve ambiguities in its 3D conformation?

  • Strategy :

  • X-ray crystallography (single-crystal analysis) to confirm spirocyclic geometry and hydrogen-bonding networks .
  • Compare with DFT-optimized structures (B3LYP/6-31G* basis set) to validate torsional angles .

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